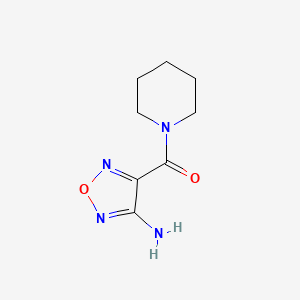

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, also known as TAK-637, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it an interesting compound to study.

Scientific Research Applications

Energetic Materials

The nitrogen-rich nature of 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide makes it a promising precursor for a new family of energetic compounds. Researchers have synthesized and prepared nitrogen-rich derivatives based on this compound. These derivatives exhibit potential for use in high-energy-density materials, such as explosives and propellants .

Click Chemistry

The compound’s cyano and tetrazole moieties make it suitable for click chemistry reactions. Click chemistry is a powerful synthetic approach for creating bioconjugates, drug candidates, and functional materials. Researchers have explored the use of 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide in click reactions, leading to diverse applications .

Medicinal Chemistry

Triazoles, including 1,2,3-triazole, play a crucial role in medicinal chemistry. Researchers have investigated the potential of 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide as a scaffold for designing novel drugs. Its electron-rich aromatic structure allows for interactions with biological targets, making it relevant for drug discovery .

Supramolecular Chemistry

Triazoles readily accept protons and metal ions, enabling the formation of supramolecular systems. Researchers have explored the compound’s ability to participate in coordinate bonds, hydrogen bonds, π-π stacking interactions, and other non-covalent forces. These interactions have applications in materials science, including drug delivery and sensors .

Polymers and Materials

The compound’s unique structure has inspired the design of conjugated porous polymers. For instance, 1,4-bis(3,5-di(thiophen-2-yl)phenyl)-1H-1,2,3-triazole-based polymers exhibit remarkable photocatalytic activities. These materials find applications in organic chemical transformations and environmental remediation .

Analgesic Activity

In a different context, researchers have explored the analgesic activity of related compounds. While not directly focused on 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide, studies involving similar structures provide insights into potential pain-relieving properties .

properties

IUPAC Name |

4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNYWFKKGSZCIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid dihydrochloride](/img/structure/B2457838.png)

![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)

![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2457842.png)

![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)

![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2457851.png)

![2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride](/img/structure/B2457855.png)